molecular formula C10H6N4O5 B4339173 (2-nitrophenyl)(4-nitro-1H-pyrazol-1-yl)methanone

(2-nitrophenyl)(4-nitro-1H-pyrazol-1-yl)methanone

Cat. No.: B4339173
M. Wt: 262.18 g/mol
InChI Key: NUXKFTQZBYKGPY-UHFFFAOYSA-N
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Description

(2-nitrophenyl)(4-nitro-1H-pyrazol-1-yl)methanone is an organic compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of (2-nitrophenyl)(4-nitro-1H-pyrazol-1-yl)methanone can be achieved through several methods. One common synthetic route involves the nitration of aromatic compounds. The nitration process typically involves the reaction of an aromatic compound with a nitrating agent, such as nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4). The reaction conditions, such as temperature and concentration of the reagents, play a crucial role in determining the yield and purity of the final product .

Chemical Reactions Analysis

(2-nitrophenyl)(4-nitro-1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

(2-nitrophenyl)(4-nitro-1H-pyrazol-1-yl)methanone has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, such as antimicrobial and anticancer properties. In the medical field, it is explored for its potential use in drug development. Additionally, in the industry, it is used in the production of dyes, explosives, and other chemical products .

Mechanism of Action

The mechanism of action of (2-nitrophenyl)(4-nitro-1H-pyrazol-1-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

(2-nitrophenyl)(4-nitro-1H-pyrazol-1-yl)methanone can be compared with other similar nitro compounds, such as nitrobenzene and nitropyrazole derivatives. These compounds share similar structural features, such as the presence of nitro groups, but differ in their specific chemical and biological properties.

Properties

IUPAC Name

(2-nitrophenyl)-(4-nitropyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O5/c15-10(12-6-7(5-11-12)13(16)17)8-3-1-2-4-9(8)14(18)19/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXKFTQZBYKGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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